molecular formula C9H8BrClN2O B1448973 Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone CAS No. 2166946-61-6

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone

Cat. No. B1448973
M. Wt: 275.53 g/mol
InChI Key: LSCLSIXVHPZYJO-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone is a chemical compound with the molecular formula C9H8BrClN2O . It is a part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone has a molecular weight of 275.54 . Other physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Catalytic Asymmetric Addition

Azetidinone derivatives have been utilized for catalytic asymmetric addition of organozinc reagents to aldehydes. A particular study developed a facile approach for the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, demonstrating its efficacy in asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes. This highlights the potential of four-membered heterocycle-based backbones as chiral units for catalytic asymmetric induction reactions (Wang et al., 2008).

Molecular Structure Analysis

The structural and molecular analysis of azetidinone compounds has been performed, indicating their relevance in understanding intermolecular interactions. For instance, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone was characterized spectroscopically and confirmed through X-ray diffraction studies, revealing details about its crystal structure and intermolecular hydrogen bonds (Lakshminarayana et al., 2009).

Synthesis of Functionalized Compounds

Azetidinones have been studied for their utility as intermediates in the synthesis of highly functionalized compounds. Research into 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones revealed their potential in yielding ring-opened products, providing insights into the reaction mechanisms involved in these transformations (Dejaegher & de Kimpe, 2004).

Antimicrobial and Antitubercular Activities

Several studies have synthesized azetidinone analogues and evaluated their antimicrobial and antitubercular activities. For example, a series of pyrimidine-azitidinone analogues exhibited significant in vitro antimicrobial and antitubercular activities, hinting at the potential of these compounds in designing antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCLSIXVHPZYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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